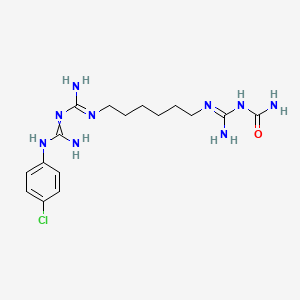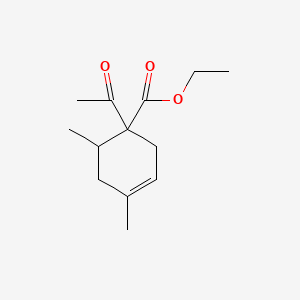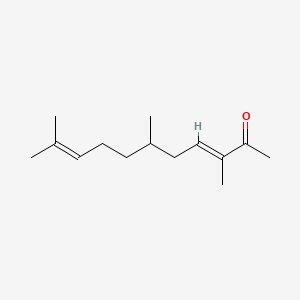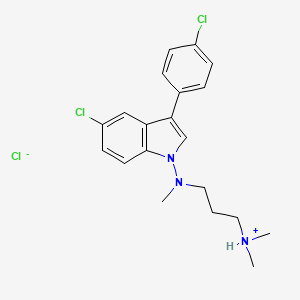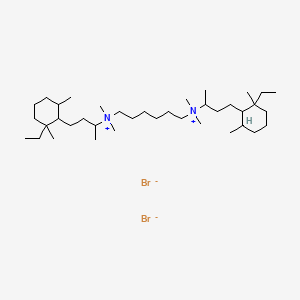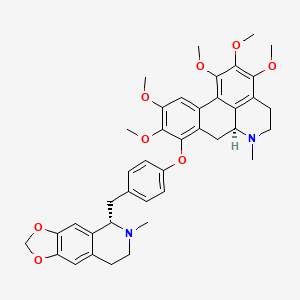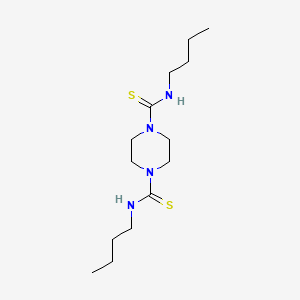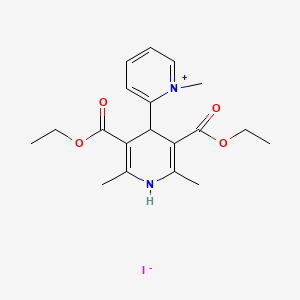
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the diethyl ester groups. The final step involves the iodination of the compound to form the iodide salt. Common reagents used in these reactions include diethyl malonate, methylpyridine, and iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms.
Aplicaciones Científicas De Investigación
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a calcium channel blocker and its effects on cardiovascular health.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide involves its interaction with calcium channels in biological membranes. By blocking these channels, the compound can modulate calcium ion flow, affecting various physiological processes. The molecular targets include voltage-gated calcium channels, and the pathways involved are related to calcium signaling.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar applications in medicine.
Amlodipine: Known for its long-acting effects as a calcium channel blocker.
Nicardipine: Used in the treatment of hypertension and angina.
Uniqueness
Diethyl2,6-dimethyl-4-(1-methylpyridin-1-ium-2-YL)-1,4-dihydropyridine-3,5-dicarboxylate iodide stands out due to its unique structural features, which may confer specific binding properties and biological activities. Its iodide salt form may also influence its solubility and pharmacokinetics.
Propiedades
Número CAS |
78005-05-7 |
|---|---|
Fórmula molecular |
C19H25IN2O4 |
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
diethyl 2,6-dimethyl-4-(1-methylpyridin-1-ium-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate;iodide |
InChI |
InChI=1S/C19H24N2O4.HI/c1-6-24-18(22)15-12(3)20-13(4)16(19(23)25-7-2)17(15)14-10-8-9-11-21(14)5;/h8-11,17H,6-7H2,1-5H3;1H |
Clave InChI |
MMXSHNFISDTKNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=[N+]2C)C(=O)OCC)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)
